Benzyltrimethylammonium hydroxide

Catalog No.
S599757
CAS No.
100-85-6
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium hydroxide

CAS Number

100-85-6

Product Name

Benzyltrimethylammonium hydroxide

IUPAC Name

benzyl(trimethyl)azanium;hydroxide

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H16N.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H2/q+1;/p-1

InChI Key

NDKBVBUGCNGSJJ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC1=CC=CC=C1.[OH-]

Synonyms

benzyltrimethylammonium, benzyltrimethylammonium acetate, benzyltrimethylammonium bromide, benzyltrimethylammonium butanoate, benzyltrimethylammonium carbonate (2:1), benzyltrimethylammonium chloride, benzyltrimethylammonium formate, benzyltrimethylammonium heptanoate, benzyltrimethylammonium hexafluorophosphate (1-), benzyltrimethylammonium hexanoate, benzyltrimethylammonium hydroxide, benzyltrimethylammonium iodide, benzyltrimethylammonium methoxide, benzyltrimethylammonium nonanoate, benzyltrimethylammonium octanoate, benzyltrimethylammonium pentanoate, benzyltrimethylammonium propanoate

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[OH-]

The exact mass of the compound Benzyltrimethylammonium hydroxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261034. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyltrimethylammonium hydroxide (CAS: 100-85-6), widely known as Triton B, is a highly versatile quaternary ammonium hydroxide (QAH) that functions as a strong organic base and an efficient phase-transfer catalyst (PTC). Commercially available as a solution in water or methanol, it provides a highly lipophilic, unhindered source of hydroxide ions that is soluble in both aqueous and organic media. For industrial and laboratory procurement, Benzyltrimethylammonium hydroxide is prioritized when a process requires strong basicity combined with organic solubility, such as in complex base-promoted ring expansions, Aldol condensations, and advanced biomass dissolution. Unlike standard inorganic bases, its amphiphilic nature allows it to operate seamlessly in homogeneous organic phases, making it a critical material-selection choice for streamlining downstream purification and enhancing reaction yields [1].

Substituting Benzyltrimethylammonium hydroxide with standard inorganic bases (such as NaOH or KOH) in organic synthesis routinely fails because inorganic bases lack solubility in organic solvents, leading to sluggish biphasic reactions, incomplete conversions, or the need for harsh conditions. Conversely, substituting with Tetramethylammonium hydroxide (TMAOH) removes the lipophilic benzyl group, significantly reducing its phase-transfer efficiency and its ability to disrupt hydrophobic interactions in polymer or cellulose dissolution. Furthermore, utilizing highly sterically hindered quaternary ammonium hydroxides (like Tetrabutylammonium hydroxide, TBAOH) can alter reaction kinetics and reduce yields in sensitive base-promoted rearrangements. Therefore, Triton B provides a precise, non-interchangeable balance of organic solubility, strong basicity, and optimal steric profile that generic alternatives cannot replicate [1].

Superior Selectivity and Yield in Base-Promoted Ring Expansions

In the synthesis of 1,4-benzodiazepine-2,5-diones via the rearrangement of 3-aminoquinoline-2,4-diones, Benzyltrimethylammonium hydroxide (Triton B) significantly outperformed traditional amine and inorganic bases. While triethylamine produced complex mixtures and DMAP completely failed to react, Triton B provided a highly soluble hydroxide source in ethanol that yielded clean conversions without detectable side products [1].

Evidence DimensionReaction cleanliness and downstream purification requirement
Target Compound DataTriton B yielded pure products requiring only simple extractive workup.
Comparator Or BaselineTriethylamine (yielded complex mixtures); DMAP (failed to react); NaOEt (required excess base).
Quantified DifferenceTriton B achieved complete conversion with zero detectable side products by NMR/TLC, eliminating the need for chromatographic purification.
ConditionsRearrangement of 3-aminoquinoline-2,4-diones in ethanol at room temperature.

Procurement of Triton B streamlines downstream processing by eliminating the need for costly and time-consuming chromatographic purification in complex pharmaceutical intermediate syntheses.

Enhanced Thermal Stability and Capacity in Cellulose Dissolution

Aqueous solutions of quaternary ammonium hydroxides are benchmark solvents for cellulose. Studies comparing Triton B to NaOH and Tetramethylammonium hydroxide (TMAH) demonstrate that Triton B possesses superior dissolution capacity due to the hydrophobic assembly disruption provided by the benzyl group. During cellulose etherification at 50 °C, Triton B solutions remained transparent and rheologically stable, whereas NaOH solutions rapidly became cloudy and turbid, indicating cellulose aggregation [1].

Evidence DimensionCellulose dissolution capacity and thermal stability at 50 °C
Target Compound DataTriton B maintained a transparent, rheologically stable homogeneous solution during etherification.
Comparator Or BaselineNaOH solutions rapidly became cloudy and turbid with inhomogeneous viscosity increases; TMAH showed lower overall dissolution capacity.
Quantified DifferenceTriton B prevents premature gelation and aggregation at 50 °C, providing a significantly higher dissolution limit than NaOH or TMAH.
ConditionsAqueous hydroxide solutions (Triton B vs NaOH vs TMAH) during cellulose etherification at 50 °C.

For industrial biomass processing, Triton B ensures homogeneous reaction conditions at elevated temperatures, directly improving the reproducibility and degree of substitution of cellulose derivatives.

Exceptional Long-Term Alkaline Stability for Membrane Applications

In the development of anion exchange membranes (AEMs), the tethered cation must resist degradation via nucleophilic attack by hydroxide ions. Benzyltrimethylammonium hydroxide demonstrates robust stability compared to phenyl-substituted or imidazolium-based alternatives. Quantitative degradation studies reveal that the benzyltrimethylammonium cation maintains a half-life of approximately 4 years at 80 °C in alkaline media, significantly outperforming phenyltrimethylammonium hydroxides which degrade rapidly under identical conditions [1].

Evidence DimensionCation half-life in alkaline media (thermal/chemical stability)
Target Compound DataBenzyltrimethylammonium cation exhibited a half-life of ~4 years at 80 °C.
Comparator Or BaselinePhenyltrimethylammonium and imidazolium-based cations (which degrade rapidly via nucleophilic attack or ring-opening).
Quantified DifferenceTriton B's core cation demonstrates orders of magnitude higher stability against hydroxide-mediated degradation than phenyl or imidazolium analogs under identical conditions.
Conditions0.1 M cation in 2 M KOD/D2O, accelerated degradation testing at elevated temperatures.

Selecting Triton B-based functional groups for AEMs drastically extends the operational lifetime of alkaline fuel cells and electrolyzers by preventing premature polymer degradation.

Phase-Transfer Catalysis in Complex API Synthesis

Triton B is the optimal choice for base-promoted ring expansions, Aldol condensations, and Michael additions where inorganic bases cause biphasic bottlenecks or amine bases lead to complex side-product mixtures. It ensures clean conversions and eliminates the need for extensive chromatographic purification [1].

Homogeneous Cellulose Derivatization and Biomass Processing

For synthesizing cellulose ethers or processing raw biomass, Triton B provides superior thermal stability and dissolution capacity compared to traditional NaOH/urea systems, preventing premature gelation and aggregation at elevated reaction temperatures [2].

Anion Exchange Membrane (AEM) Functionalization

Triton B serves as a highly stable benchmark cation for functionalizing polymer backbones in alkaline fuel cells, offering a proven long-term half-life at 80 °C that outlasts phenyl-substituted or imidazolium-based alternatives [3].

UNII

8P4488425W

Related CAS

14800-24-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 217 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 217 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 216 of 217 companies with hazard statement code(s):;
H224 (17.13%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H302 (10.19%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.19%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (31.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (10.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

100-85-6

Wikipedia

Benzyltrimethylammonium hydroxide

General Manufacturing Information

Computer and electronic product manufacturing
Benzenemethanaminium, N,N,N-trimethyl-, hydroxide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Probing the retention mechanism of small hydrophilic molecules in hydrophilic interaction chromatography using saturation transfer difference nuclear magnetic resonance spectroscopy

Adel Shamshir, Ngoc Phuoc Dinh, Tobias Jonsson, Tobias Sparrman, Knut Irgum
PMID: 32505268   DOI: 10.1016/j.chroma.2020.461130

Abstract

The interactions and dynamic behavior of a select set of polar probe solutes have been investigated on three hydrophilic and polar commercial stationary phases using saturation transfer difference
H nuclear magnetic resonance (STD-NMR) spectroscopy under magic angle spinning conditions. The stationary phases were equilibrated with a select set of polar solutes expected to show different interaction patterns in mixtures of deuterated acetonitrile and deuterium oxide, with ammonium acetate added to a total concentration that mimics typical eluent conditions for hydrophilic interaction chromatography (HILIC). The methylene groups of the stationary phases were selectively irradiated to saturate the ligand protons, at frequencies that minimized the overlaps with reporting protons in the test probes. During and after this radiation, the saturation rapidly spreads to all protons in the stationary phase by spin diffusion, and from those to probe protons in contact with the stationary phase. Probe protons that have been in close contact with the stationary phase and subsequently been released to the solution phase will have been more saturated due to a more efficient transfer of spin polarization by the nuclear Overhauser effect. They will therefore show a higher signal after processing of the data. Saturation transfers to protons in neutral and charged solutes could in some instances show clear orientation patterns of these solutes towards the stationary phases. The saturation profile of formamide and its N-methylated counterparts showed patterns that could be interpreted as oriented hydrogen bond interaction. From these studies, it is evident that the functional groups on the phase surface have a strong contribution to the selectivity in HILIC, and that the retention mechanism has a significant contribution from oriented interactions.


A fundamental study of the impact of pressure on the adsorption mechanism in reversed-phase liquid chromatography

Dennis Åsberg, Jörgen Samuelsson, Torgny Fornstedt
PMID: 27357740   DOI: 10.1016/j.chroma.2016.06.036

Abstract

A fundamental investigation of the pressure effect on individual adsorption sites was undertaken based on adsorption energy distribution and adsorption isotherm measurements. For this purpose, we measured adsorption equilibrium data at pressures ranging from 100 to 1000bar at constant flow and over a wide concentration range for three low-molecular-weight solutes, antipyrine, sodium 2-naphthalenesulfonate, and benzyltriethylammonium chloride, on an Eternity C18 stationary phase. The adsorption energy distribution was bimodal for all solutes, remaining clearly so at all pressures. The bi-Langmuir model best described the adsorption in these systems and two types of adsorption sites were identified, one with a low and another with a high energy of interaction. Evidence exists that the low-energy interactions occur at the interface between the mobile and stationary phases and that the high-energy interactions occur nearer the silica surface, deeper in the C18 layer. The contribution of each type of adsorption site to the retention factor was calculated and the change in solute molar volume from the mobile to stationary phase during the adsorption process was estimated for each type of site. The change in solute molar volume was 2-4 times larger at the high-energy site, likely because of the greater loss of solute solvation layer when penetrating deeper into the C18 layer. The association equilibrium constant increased with increasing pressure while the saturation capacity of the low-energy site remained almost unchanged. The observed increase in saturation capacity for the high-energy site did not affect the column loading capacity, which was almost identical at 50- and 950-bar pressure drops over the column.


Insights into the transport of aqueous quaternary ammonium cations: a combined experimental and computational study

Himanshu N Sarode, Gerrick E Lindberg, Yuan Yang, Lisa E Felberg, Gregory A Voth, Andrew M Herring
PMID: 24437699   DOI: 10.1021/jp4085662

Abstract

This study focuses on understanding the relative effects of ammonium substituent groups (we primarily consider tetramethylammonium, benzyltrimethylammonium, and tetraethylammonium cations) and anion species (OH(-), HCO3(-), CO3(2-), Cl(-), and F(-)) on ion transport by combining experimental and computational approaches. We characterize transport experimentally using ionic conductivity and self-diffusion coefficients measured from NMR. These experimental results are interpreted using simulation methods to describe the transport of these cations and anions considering the effects of the counterion. It is particularly noteworthy that we directly probe cation and anion diffusion with pulsed gradient stimulated echo NMR and molecular dynamics simulations, corroborating these methods and providing a direct link between atomic-resolution simulations and macroscale experiments. By pairing diffusion measurements and simulations with residence times, we were able to understand the interplay between short-time and long-time dynamics with ionic conductivity. With experiment, we determined that solutions of benzyltrimethylammonium hydroxide have the highest ionic conductivity (0.26 S/cm at 65 °C), which appears to be due to differences for the ions in long-time diffusion and short-time water caging. We also examined the effect of CO2 on ionic conductivity in ammonium hydroxide solutions. CO2 readily reacts with OH(-) to form HCO(-)3 and is found to lower the solution ionic conductivity by almost 50%.


Microstructure design of CTAC:FA and BTAC:FA lamellar gels for optimized rheological performance utilizing automated formulation platform

A R Davies, S Amin
PMID: 32037558   DOI: 10.1111/ics.12609

Abstract

The main objective of this paper was to optimize hair conditioner performance through variation of composition utilizing automated cosmetic formulation platform and advanced characterization techniques as well as develop understanding of how performance (wet combing and wet lubrication) of hair conditioner is affected by its rheology (i.e. yield stress) and controlled breakdown of the formulations (dilution). The experimental results show that yield stress greatly impacts rheology, stability and performance of the lamellar gels for hair conditioning.
All samples were prepared on the Chemspeed Flex Formax. A mechanical rheometer was used to measure bulk viscosity and yield stress in each sample. Dia-stron tensile tester was used to measure the lamellar gels ability to reduce combing force. Potential stronger lamellar gel network formation in the formed lamellar gels potentially leads to higher yield stress exhibited. Viscosity values were also measured after a controlled breakdown (i.e. dilution) of each sample. This was also carried out using a mechanical rheometer.
Yield stress of the formulations was engineered through composition variation and was recorded in each system. The highest yield stress value is 251.179 Pa at a BTAC/CA ratio of 6:10, and the lowest yield stress is 50.14 Pa at a BTAC/CA ratio of 6:5. The highest yield stress value is 50.14 Pa at a CTAC/CA ratio of 6:10, and the lowest yield stress is 19.98 Pa at a CTAC/CA ratio of 2:10. The highest overall yield stress values can also be observed in the BTAC/CA system, whereas the CTAC/CA system has relatively lower yield stress values. Dilution of each formulation caused a breakdown in viscosity of each formulation with the formulations with highest yield stress maintaining higher viscosity than the other formulations. The formulations with highest yield stress in each system which also maintains the highest dilution viscosity (6% BTAC/10% CA and 6% CTAC/10% CA) have the best effect on reducing overall combing force, that is from dry hair tress to wet hair tress and after product is rinsed off. At a BTAC/CA system of ratio 6:5, there is an 89% reduction in combing force and a 95% reduction in combing force in the BTAC/CA system of ratio 6:10. At a CTAC/CA system of ratio 2:10, there is a 65% reduction in combing force and a 88% reduction in combing force in the CTAC/CA system of ratio 6:10. A 'conditioned' soft feel was observed on each hair tress as the sample was applied and after it was rinsed off.
The overall performance of the lamellar gels for hair conditioning can be engineered through optimization of the formulation microstructure and formulation microstructure breakdown on dilution.


Deformations of overloaded bands under pH-stable conditions in reversed phase chromatography

Lena Edström, Jörgen Samuelsson, Torgny Fornstedt
PMID: 20888565   DOI: 10.1016/j.chroma.2010.09.002

Abstract

It has recently been demonstrated, using mathematical models, how peculiar overloaded band profiles of basic compounds are due to the local pH in the column when using low capacity buffers. In this study, overloaded peak shapes resulting after injection of carefully pH matched samples close to the pK(a) of the chosen solute are investigated primarily on two columns; one hybrid silica C18 column (Kromasil Eternity) and one purely polymeric column (PLRP-S), the latter lacking C18 ligands. It was found that distorted peaks of the basic test compound appear even though there is no difference in pH between the injected sample solution and the eluent; the previous explanation to why these effects occur is based on a pH mismatch. Thus, the unusual band shapes are not due to an initial pH difference. Furthermore, it was observed that the effect does not appear on polymeric columns without C18 ligands, but only on columns with C18 ligands, independently of the base matrix (silica, hybrid silica, polymeric).


Unexpected difference in phenol sorption on PTMA- and BTMA-bentonite

Marek Majdan, Monika Bujacka, Eyup Sabah, Agnieszka Gładysz-Płaska, Stanisław Pikus, Dariusz Sternik, Zofia Komosa, Aleksander Padewski
PMID: 19716648   DOI: 10.1016/j.jenvman.2009.08.005

Abstract

The comparison of phenol sorption on phenyltrimethylammonium (PTMA)- and benzyltrimethylammonium (BTMA)-bentonite shows a clear difference as far as phenol sorption isotherms are concerned. For PTMA-bentonite the sorption isotherm is of a straight-line character which results from simple partitioning of phenol between the aqueous and organic phases sorbed on the bentonite surface. For BTMA-bentonite the isotherm has a convex shape, characteristic of physicochemical sorption. For the first time a three-parametric model, including the dissociation constant of phenol pK(a), distribution constant of phenol Kd(phen) and phenolate anion Kd(phen)(-) between the aqueous phase and the bentonite phases is used for the evaluation of phenol sorption on organoclays with pH change. The model shows that the values of Kd(phen) are higher than those of Kd(phen)(-) for all investigated initial phenol concentrations. The inspection of the FTIR spectrum of BTMA-bentonite loaded with phenol in the regions 1300-1600 and 1620-1680 cm(-1) shows the features of pi-pi electron interaction between the benzene rings of phenol and the BTMA cation together with the phenol-water hydrogen bond strengthened by this interaction.


Concentration and fractionation by isoelectric trapping in a micropreparative-scale multicompartmental electrolyzer having orthogonal pH gradients. Part 2

Peniel J Lim, Gyula Vigh
PMID: 21647926   DOI: 10.1002/elps.201100084

Abstract

A micropreparative-scale multicompartmental electrolyzer called ConFrac has been developed and tested for isoelectric trapping separations. ConFrac can be operated in pass-by-pass mode or recirculating mode, using either asymmetrical feeding (feed enters only the anodic or the cathodic flow-through compartment) or symmetrical feeding (feed enters both the anodic and the cathodic flow-through compartment). Symmetrical feeding results in higher processing rates and is the preferred operation mode. Residence time in the flow-through compartments is set as a compromise between processing rate and temperature rise in the effluent. Ampholytic components have been isolated from 5 to 50 mL volumes of micromolar feed solutions and hundredfold concentrated into 100-μL collection compartments. Samples containing ampholytic analytes in highly conducting salt solutions were readily desalted and fractionated in ConFrac in one operation. pH transients formerly observed in other isoelectric trapping devices were observed in ConFrac as well. The pH transients were caused by the unequal ion transmission rates of the anodic- and cathodic-side buffering membranes.


Synthesis of thioesters from carboxylic acids via acyloxyphosphonium intermediates with benzyltriethylammonium tetrathiomolybdate as the sulfur transfer reagent

Purushothaman Gopinath, Ravindran Sasitha Vidyarini, Srinivasan Chandrasekaran
PMID: 19618897   DOI: 10.1021/jo9009694

Abstract

An efficient protocol is reported for the synthesis of thioesters from carboxylic acids with use of acyloxy phosphonium salts as intermediates and benzyltriethylammonium tetrathiomolybdate as the sulfur transfer reagent.


Functionalized poly(L-lactide) nanoparticles from electrospun nanofibers

Zhiwei Xie, Gisela Buschle-Diller
PMID: 20566073   DOI: 10.1163/092050610X507014

Abstract

Crystalline poly(L-lactide) (PLLA) nanoparticles were prepared by aminolysis of electrospun PLLA nanofibers and subsequently labeled by a fluorescent colorant. The size of the nanoparticles could be controlled by either the conditions of the aminolysis reaction or the diameter of the original electrospun fiber. The latter method resulted in higher yield. Although the as-spun nanofibers were generally amorphous, the nanoparticles showed high crystallinity in the typical α-form of PLLA crystals, as revealed by X-ray diffraction and differential scanning calorimetry. Gel-permeation chromatography was used to determine the molecular weight of the formed particles in relation to aminolysis time. After aminolysis, PLLA nanoparticles spontaneously generated amine groups on the surface, which are available for further modifications. In this study the amine groups were reacted with isothiocyanate groups, and fluorescein-5'-isothiocyanate was successfully attached to the PLLA nanoparticles. Smaller particles showed significantly higher fluorescein binding density. Through this simple 'top-down' routine, it was possible to create nanoparticles with tailorable size and specific surface functions. Such materials could serve in bioimaging or nanomedicine applications.


Effect of channel blockers on the smooth muscle of the adult crop of the queen blowfly, Phormia regina

John G Stoffolano Jr, Laura Danai, James Chambers
PMID: 24205919   DOI: 10.1673/031.013.9701

Abstract

Few studies have examined the various factors affecting the rate of contraction of the supercontractile muscles of the crop lobes of adult Phormia regina Meigen (Diptera: Calliphoridae). Using an in situ bioassay of the crop organ, various ion channel blockers were tested and it was demonstrated that in all cases the blockers (i.e., against the following conductances: Cl⁻, Ca²⁺, Na⁺, and a FMRF-amide action) significantly reduced the contraction rates of the crop lobes, which were filled with 4.5 µL of 1.0 M sucrose containing 10 mM of the dye amaranth. Benzyltrimethylammonium chloride, never before reported for its effect on insect muscle, was as effective in suppressing crop muscle contraction as benzethonium chloride, which is a reported agonist of dromyosuppressin.


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